molecular formula C26H26N4O2 B12458621 1,1'-[(2,5-dimethoxybenzene-1,4-diyl)dimethanediyl]bis(2-methyl-1H-benzimidazole)

1,1'-[(2,5-dimethoxybenzene-1,4-diyl)dimethanediyl]bis(2-methyl-1H-benzimidazole)

Cat. No.: B12458621
M. Wt: 426.5 g/mol
InChI Key: SPMLUEJHERURBD-UHFFFAOYSA-N
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Description

1,1’-[(2,5-dimethoxybenzene-1,4-diyl)dimethanediyl]bis(2-methyl-1H-benzimidazole) is a complex organic compound characterized by its unique structure, which includes a dimethoxybenzene core linked to two benzimidazole units

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[(2,5-dimethoxybenzene-1,4-diyl)dimethanediyl]bis(2-methyl-1H-benzimidazole) typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dimethoxybenzene and 2-methyl-1H-benzimidazole.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced monitoring techniques ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1,1’-[(2,5-dimethoxybenzene-1,4-diyl)dimethanediyl]bis(2-methyl-1H-benzimidazole) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1,1’-[(2,5-dimethoxybenzene-1,4-diyl)dimethanediyl]bis(2-methyl-1H-benzimidazole) has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1,1’-[(2,5-dimethoxybenzene-1,4-diyl)dimethanediyl]bis(2-methyl-1H-benzimidazole) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethoxy-1,4-benzenedialdehyde: Shares the dimethoxybenzene core but differs in functional groups.

    1,4-Di-tert-butyl-2,5-bis(2-methoxyethoxy)benzene: Similar core structure with different substituents.

    4,4’-(Benzothiadiazole-4,7-diyl)dibenzaldehyde: Contains a benzothiadiazole unit instead of benzimidazole.

Uniqueness

1,1’-[(2,5-dimethoxybenzene-1,4-diyl)dimethanediyl]bis(2-methyl-1H-benzimidazole) is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C26H26N4O2

Molecular Weight

426.5 g/mol

IUPAC Name

1-[[2,5-dimethoxy-4-[(2-methylbenzimidazol-1-yl)methyl]phenyl]methyl]-2-methylbenzimidazole

InChI

InChI=1S/C26H26N4O2/c1-17-27-21-9-5-7-11-23(21)29(17)15-19-13-26(32-4)20(14-25(19)31-3)16-30-18(2)28-22-10-6-8-12-24(22)30/h5-14H,15-16H2,1-4H3

InChI Key

SPMLUEJHERURBD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC3=CC(=C(C=C3OC)CN4C(=NC5=CC=CC=C54)C)OC

Origin of Product

United States

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